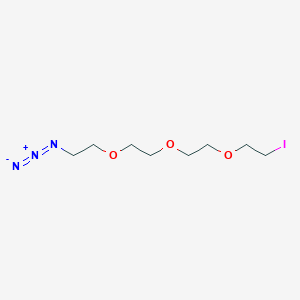
Iodo-PEG3-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo-PEG3-Azide is a versatile, high-purity chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group . It plays a crucial role in bioconjugation techniques, particularly in click chemistry reactions .
Molecular Structure Analysis
The molecular formula of Iodo-PEG3-Azide is C8H16IN3O3 . It has a molecular weight of 329.14 . The structure contains an iodine atom, a PEG spacer with three ethylene glycol units, and an azide functional group .Chemical Reactions Analysis
The azide group in Iodo-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Iodo-PEG3-Azide is a colorless to yellow oil . It is soluble in water and polar organic solvents . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Nanotechnology and Cancer Treatment : Iodo-substituted compounds encapsulated in nanoparticles have been used for targeted nanodelivery systems in cancer treatment. For example, iodo-substituted aza-BODIPY encapsulated in poly(ethylene glycol)-block-poly(e-caprolactone) nanoparticles exhibited significant potential for breast cancer cell treatment and in vivo photodynamic therapy in mice (Treekoon et al., 2021).
Dual-Modality Imaging : Compounds like DFO-RhodB-PEG3-ArN3 have been developed for applications in optical imaging and positron emission tomography, showing potential as dual-modality agents for detecting human epidermal growth factor receptor 2 expression (Guillou et al., 2022).
Solid-State Dye-Sensitized Solar Cells : Azide-functionalized poly(ethylene glycol) has been used in the enhancement of mechanical properties of electrolytes in dye-sensitized solar cells, improving solar cell performance (Koh et al., 2010).
Conjugation Chemistry and Drug Delivery : Azido-functionalized PEG derivatives are increasingly applied in conjugation chemistry and targeted drug delivery, with their quantification being critical for effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).
Radiochemical Reaction for Molecular Probes : Iodo-PEG3-Azide derivatives have been utilized in one-pot, three-component radiochemical reactions to assemble radiolabeled molecular probes, demonstrating resistance to deiodination in vivo (Yan et al., 2013).
Biomedical Imaging : Catalyst-free azide-alkyne click reactions have been used to fabricate aggregation-induced emission feature fluorescent organic nanoparticles, showing potential for biological imaging due to their high water dispersity and low cytotoxicity (Jiang et al., 2018).
Antifouling Coatings : Poly(ethylene glycol) grafted onto click chemistry modified surfaces has shown promise in reducing protein adsorption and improving biocompatibility, particularly in antifouling applications (Flavel et al., 2013).
Protein PEGylation : PEGylation of proteins, involving the covalent attachment of poly(ethylene glycol), is a significant aspect in pharmaceutical applications for altering biodistribution and improving drug efficacy (Roberts et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYEFKWTSOFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodo-PEG3-Azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

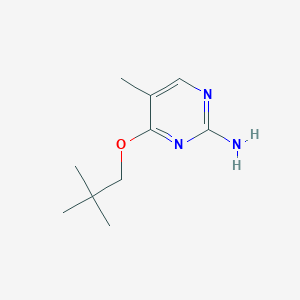

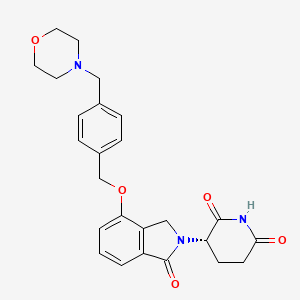
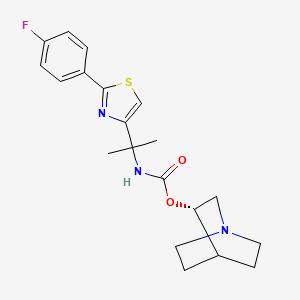
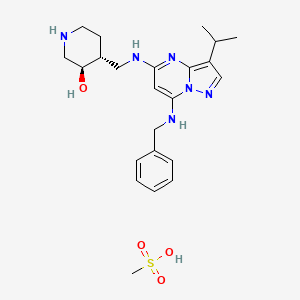
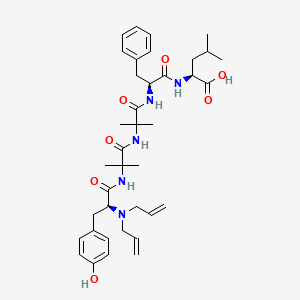
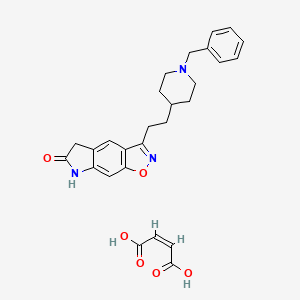
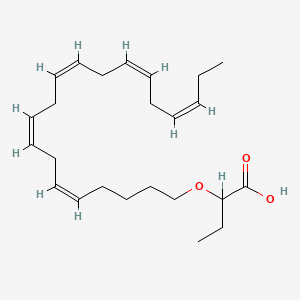
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)